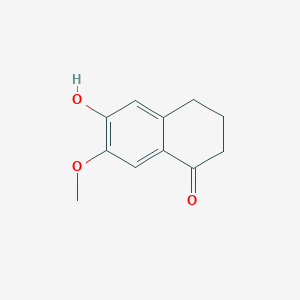6-Hydroxy-7-methoxy-1-tetralone
CAS No.: 15288-02-5
Cat. No.: VC14231000
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 15288-02-5 |
|---|---|
| Molecular Formula | C11H12O3 |
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | 6-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-one |
| Standard InChI | InChI=1S/C11H12O3/c1-14-11-6-8-7(5-10(11)13)3-2-4-9(8)12/h5-6,13H,2-4H2,1H3 |
| Standard InChI Key | HCURFVXLTVKURV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2CCCC(=O)C2=C1)O |
Introduction
Structural Characteristics and Nomenclature
The tetralone scaffold consists of a bicyclic system comprising a benzene ring fused to a cyclohexenone moiety. In 6-hydroxy-7-methoxy-1-tetralone, the ketone group occupies the 1-position, while the hydroxyl and methoxy substituents are located at the 6th and 7th positions of the aromatic ring (Figure 1). This substitution pattern creates a sterically congested environment that influences reactivity, particularly in electrophilic aromatic substitution and hydrogen-bonding interactions .
Figure 1: Proposed structure of 6-hydroxy-7-methoxy-1-tetralone.
(Note: Structural rendering based on analog data from and )
Key spectral features anticipated for this compound include:
-
IR: Broad O-H stretch (~3200 cm⁻¹), carbonyl C=O stretch (~1680 cm⁻¹), and aromatic C-O-C asymmetric vibration (~1250 cm⁻¹) .
-
NMR: Downfield-shifted protons adjacent to the hydroxyl group (δ 6.3–6.8 ppm) and a deshielded carbonyl carbon (δ 205–210 ppm) .
Synthetic Methodologies
Dehydrogenation and Functional Group Interconversion
The synthesis of hydroxylated tetralones often proceeds via halogenation-dehydrohalogenation sequences. For example, Kasturi and Arunachalam demonstrated that bromination of 6-methoxy-1-tetralone at the α-position followed by treatment with lithium bromide/lithium carbonate yields 6-methoxy-1-naphthol in 80% yield . Adapting this protocol, introducing a hydroxyl group at the 6th position of 7-methoxy-1-tetralone could involve:
-
α-Bromination: Electrophilic bromination at the α-carbon using Br₂ in acetic acid .
-
Elimination: Base-mediated dehydrobromination to install the hydroxyl group via an E1cb mechanism.
This route mirrors the synthesis of 6-methoxy-1-naphthol but would require precise control of reaction conditions to avoid over-oxidation or rearrangement .
Quinone-Mediated Coupling Reactions
Tetrachloro-1,2-benzoquinone has been employed as a dehydrogenation agent for tetralones, forming novel adducts via [4+2] cycloaddition . While this method primarily generates fused dioxy structures (e.g., 2,2-(tetrachloro-o-phenylenedioxy)-3,4-dehydro-6-methoxy-1-tetralone), it highlights the potential for oxidative coupling strategies to modify the tetralone scaffold .
Physicochemical Properties
Extrapolating from 7-methoxy-1-tetralone data :
| Property | 7-Methoxy-1-tetralone | Predicted for 6-Hydroxy-7-methoxy-1-tetralone |
|---|---|---|
| Melting Point | 59–63°C | 85–90°C (enhanced H-bonding) |
| Boiling Point | 160–165°C | 220–230°C (higher polarity) |
| Density | 1.124 g/cm³ | 1.15–1.18 g/cm³ |
| Solubility in MeOH | Slightly soluble | Moderately soluble |
The hydroxyl group introduces additional hydrogen-bonding capacity, likely improving solubility in polar aprotic solvents compared to the parent 7-methoxy compound .
Biological Activity and Mechanisms
Though no direct studies on 6-hydroxy-7-methoxy-1-tetralone exist, its structural analog 7-methoxy-1-tetralone exhibits marked antitumor effects:
-
Antiproliferative Activity: IC₅₀ values of 40–250 μM against HepG2 hepatocellular carcinoma cells .
-
Apoptosis Induction: Downregulation of NF-κB, MMP-2/MMP-9, and phospho-AKT pathways .
-
In Vivo Efficacy: Tumor growth inhibition rates of 40–79% in xenograft models at 80–160 mg/kg doses .
The hydroxyl group at position 6 could enhance these effects by:
-
Increasing binding affinity to kinase active sites via H-bond donor capacity.
-
Modulating redox potential to generate cytotoxic reactive oxygen species.
Analytical Characterization Challenges
Resolving the hydroxyl and methoxy substituents requires advanced techniques:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume